molecular formula C22H30FN3O3 B5639075 8-fluoro-2-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}quinolin-4(1H)-one

8-fluoro-2-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}quinolin-4(1H)-one

Cat. No. B5639075
M. Wt: 403.5 g/mol
InChI Key: YPYQTUHJILYVAI-UZLBHIALSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated quinolinone derivatives often involves multistep chemical reactions, starting from simple precursors. For example, Arya and Agarwal (2007) developed a microwave-enhanced multigram synthesis of fluorinated 4-hydroxyquinolinones, demonstrating a facile and efficient method for producing these compounds in high yield under environmentally friendly conditions (Arya & Agarwal, 2007).

Mechanism of Action

The mechanism of action of quinolones depends on their specific structure and substitutions. Some quinolones are used as antibacterial agents, where they inhibit the bacterial DNA gyrase or topoisomerase IV .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with quinolones depend on their specific structure and substitutions. Some quinolones are used as drugs and have been thoroughly tested for safety and efficacy .

Future Directions

Quinolones continue to be an area of active research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and designing new quinolone-based drugs .

properties

IUPAC Name

8-fluoro-2-[[(3R,4S)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN3O3/c23-19-5-1-4-18-21(28)13-17(24-22(18)19)15-25-7-6-20(16(14-25)3-2-10-27)26-8-11-29-12-9-26/h1,4-5,13,16,20,27H,2-3,6-12,14-15H2,(H,24,28)/t16-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYQTUHJILYVAI-UZLBHIALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCOCC2)CCCO)CC3=CC(=O)C4=C(N3)C(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@H]1N2CCOCC2)CCCO)CC3=CC(=O)C4=C(N3)C(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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